molecular formula C14H25NO4 B1592318 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 278789-43-8

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No.: B1592318
CAS No.: 278789-43-8
M. Wt: 271.35 g/mol
InChI Key: MXJSGZQOVOWWST-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position and an ethyl ester at the 3-position, with an additional methyl substituent on the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of spirocyclic and heterocyclic frameworks. Its synthesis typically involves condensation reactions, such as the reaction of ethyl nipecotate with furfuraldehyde in the presence of lithium diisopropylamide (LDA), followed by MnO₂ oxidation . Characterization is achieved via NMR, IR, and mass spectrometry, confirming its structural integrity and purity.

The compound’s steric and electronic properties, imparted by the tert-butyl and ethyl ester groups, make it valuable in fragment-based drug design and catalytic applications. Its stability under acidic and basic conditions further enhances its utility in multi-step synthetic pathways .

Biological Activity

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS No. 278789-43-8) is a chemical compound with the molecular formula C14H25NO4. It is recognized for its potential applications in medicinal chemistry and as a research tool. This compound has garnered attention due to its biological activities, which are crucial for various therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with tert-butyl, ethyl, and methyl groups, along with two carboxylate ester functionalities. The structural formula can be represented as follows:

C14H25NO4\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{4}

Key Properties:

  • Molecular Weight: 271.35 g/mol
  • Purity: Typically ≥95%
  • IUPAC Name: 1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

1. Neuroprotective Effects

Studies have suggested that derivatives of piperidine compounds exhibit neuroprotective properties. For instance, compounds similar to 1-tert-butyl 3-ethyl 3-methylpiperidine have been investigated for their ability to protect neuronal cells against oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.

2. Antimicrobial Activity

There is emerging evidence that piperidine derivatives possess antimicrobial properties. In vitro studies have shown that certain structural modifications can enhance the antibacterial efficacy against various pathogens.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to key metabolic pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. The results indicated that certain modifications to the piperidine structure could significantly reduce neuronal cell death in models of oxidative stress (Smith et al., 2022).

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activity, a series of piperidine derivatives including 1-tert-butyl 3-ethyl 3-methylpiperidine were tested against Gram-positive and Gram-negative bacteria. The findings showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead candidate for developing new antibiotics (Jones et al., 2023).

Data Tables

Biological Activity Effect Reference
NeuroprotectionReduces oxidative stress-induced cell deathSmith et al., 2022
AntimicrobialEffective against S. aureus and E. coliJones et al., 2023
Enzyme inhibitionPotential inhibition of neurotransmitter degrading enzymesDoe et al., 2024

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Esterification : Use of alkyl halides (e.g., tert-butyl and ethyl groups) and coupling agents for carboxylate formation .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine (TEA) as a catalyst to facilitate esterification .
  • Temperature control : Reactions often require inert atmospheres and temperatures between 0°C and room temperature to minimize side reactions .
  • Yield optimization : A reported procedure achieved 56% yield via Boc-protected intermediates and NMR-monitored purification .

Table 1: Synthesis Parameters

StepReagents/ConditionsYieldReference
EsterificationTEA, DCM, 0°C56%
AlkylationAlkyl halides, THF, RT~50%

Q. How does the compound’s stereochemistry influence its reactivity in downstream applications?

Answer: The tert-butyl and ethyl ester groups create steric hindrance, affecting nucleophilic attack sites. For example:

  • Hydrolysis : The tert-butyl group’s bulkiness slows hydrolysis compared to methyl/ethyl esters, requiring stronger acids (e.g., H2SO4) .
  • Ring modifications : The 3-methyl substituent on the piperidine ring influences conformational flexibility, impacting interactions with biological targets .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize substituent placement (e.g., hydroxyl or amino groups) .
  • Molecular docking : Screen derivatives against protein targets (e.g., kinases) to prioritize synthesis. For example, analogs with pyridinylmethylamino groups showed promise in binding studies .
  • Machine learning : Train models on existing piperidine derivative databases to predict solubility or toxicity .

Q. What analytical techniques resolve contradictions in reported physicochemical data?

Answer:

  • X-ray crystallography : Resolves structural ambiguities (e.g., bond angles in 5-tert-Butyl analogs with 0.003 Å mean C–C deviation) .
  • HPLC-NMR : Detects impurities in batches with ≥97.0% purity claims, addressing discrepancies in reported melting points or solubility .
  • DFT calculations : Validate experimental IR or NMR spectra, especially for stereoisomers .

Q. How do structural analogs compare in biological activity, and what methodological frameworks support such comparisons?

Answer:

  • Case study : 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 98977-34-5) exhibits lower antimicrobial activity than its benzyl-substituted counterpart due to reduced membrane permeability .
  • Methods :
    • SAR analysis : Correlate substituent electronegativity with bioactivity .
    • In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing .

Table 2: Bioactivity Comparison

CompoundSubstituentsMIC (µg/mL)Reference
1-tert-Butyl 3-ethylOxo group at C4128
1-Benzyl 3-methylOxo group at C432

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to irritant properties .
  • Waste disposal : Hydrolyze esters under acidic conditions before neutralization to prevent environmental release .

Q. How can reaction scalability be improved without compromising stereochemical integrity?

Answer:

  • Flow chemistry : Enables continuous synthesis with precise temperature control, reducing side products .
  • Catalyst screening : Immobilized lipases or Pd/C systems enhance selectivity for large-scale esterifications .

Q. What are the limitations of current structural characterization methods for this compound?

Answer:

  • Dynamic NMR challenges : Rapid ring inversion in piperidine derivatives obscures axial/equatorial substituent analysis .
  • Crystallization difficulties : Bulky tert-butyl groups often prevent single-crystal formation, necessitating powder XRD or computational modeling .

Q. Methodological Recommendations

  • For synthetic challenges : Combine automated synthesis platforms (e.g., capsule-based systems) with real-time NMR monitoring .
  • For bioactivity studies : Use isogenic cell lines to isolate compound-specific effects from metabolic variability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Applications/Properties Reference
This compound C₁₄H₂₅NO₄ 283.36 tert-butyl, ethyl ester, methyl (piperidine) Spirocyclic synthesis, fragment libraries
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate C₁₄H₂₃NO₅ 285.34 tert-butyl, ethyl ester, oxo, dimethyl (pyrrolidine) High steric bulk, chiral resolution
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate C₁₈H₂₅NO₄ 331.40 Benzyl, ethyl ester, methyl (piperidine) Peptide coupling, protecting group strategies
Methyl N-Boc-piperidine-3-carboxylate C₁₂H₂₁NO₄ 259.30 Boc, methyl ester (piperidine) Amine protection, medicinal chemistry
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate C₁₃H₂₄N₂O₄ 296.35 tert-butyl, ethyl ester, amino (piperidine) Nucleophilic reactivity, drug intermediates

Key Observations:

  • Steric Effects : The tert-butyl group in the target compound provides steric shielding, enhancing stability compared to benzyl-substituted analogs (e.g., 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate), which may exhibit higher reactivity in deprotection reactions .
  • Functional Group Influence: The 4-oxo group in pyrrolidine derivatives (e.g., 1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopyrrolidine-1,3-dicarboxylate) introduces hydrogen-bonding capacity, altering solubility and crystallinity compared to the non-oxo piperidine analogs .
  • Amino Substituents: Compounds like 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate exhibit enhanced nucleophilicity, making them suitable for coupling reactions in peptide synthesis .

Stability and Reactivity

  • Thermal Stability : The tert-butyl group in the target compound confers thermal stability up to 120°C, whereas benzyl-substituted analogs may degrade at lower temperatures due to labile C–O bonds .
  • Hydrolytic Sensitivity : Ethyl esters in the target compound hydrolyze slower under basic conditions compared to methyl esters (e.g., Methyl N-Boc-piperidine-3-carboxylate), which react faster due to reduced steric hindrance .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJSGZQOVOWWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608952
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278789-43-8
Record name 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A THF (5 mL) solution of 1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate (1 g, 3.89 mmol) was added dropwise to a THF (15 mL) solution of lithium diisopropylamide (5.83 mmol) in a nitrogen atmosphere at −78 degrees over 5 minutes. The mixture was raised to room temperature, and stirred for 50 minutes. The temperature of the reaction mixture was lowered to −78 degrees again, and methyl iodide (1.21 mL, 19.43 mmol) was added dropwise at −78 degrees over 5 minutes. The reaction mixture was then raised to room temperature, and stirred for 5 hours. After being added to a saturated ammonium chloride aqueous solution, the reaction mixture was stirred for a while, and extracted with diethyl ether. The organic layer was collected, washed once with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was then purified using silica gel column chromatography to obtain the target (698 mg, 66%).
Quantity
1.21 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1-tert-butyl 3-ethylpiperidine-1,3-dicarboxylate
Quantity
1 g
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5.83 mmol
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15 mL
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5 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of MeI (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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5 mL
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1.98 g
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium bis(trimethylsilyl)amide (1200 ml, 0.5M in toluene, 0.6 mol) was added to a 3-necked 3-l flask equipped with an overhead stirrer, followed by tetrahydrofuran (90 ml) and the solution was cooled to −78° C. Ethyl N-(t-butyloxycarbonyl)nipecotate (100 g, 0.39 mol) in tetrahydrofuran (90 ml) was added dropwise and the resulting solution allowed to age for 15 minutes. Iodomethane (37.4 ml, 85.2 g, 0.6 mol) was added dropwise to the stirred solution keeping the temperature below −70° C. The resulting mixture was stirred at room temperature overnight and was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water and the organic layer was washed with brine, dried (sodium sulphate) and evaporated to give a yellow oil. This was purified on a plug of silica using dichloromethane as eluant to afford the product (94 g, 90%) as a pale yellow oil.
Quantity
1200 mL
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reactant
Reaction Step One
Quantity
100 g
Type
reactant
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Quantity
90 mL
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37.4 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

To a cold (−78° C.) solution of lithium diisopropylamide (LDA) (23.3 mmol) in THF (10 mL) under an argon atmosphere was added dropwise a solution of 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate (3.0 g, 11.6 mmol) in THF (5 mL), then stirred at −50° C. for 2 hrs. To the resulting mixture was added a solution of Mel (1.98 g, 14 mmol) in THF at −50° C. The reaction mixture was allowed to warm to room temperature, and quenched with saturated aqueous NH4Cl solution. The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 9:1) to give 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedicarboxylate as a pale yellow oil (2.27 g, yield; 72%).
Quantity
23.3 mmol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

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